molecular formula C21H20N6O3S4 B384155 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 501112-63-6

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B384155
CAS RN: 501112-63-6
M. Wt: 532.7g/mol
InChI Key: BEBXBOPSGPBCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rapid and efficient method was developed for the synthesis of 6-acyl-1,3-benzothiazol-2 (3H)-one derivatives under microwave irradiation (MWI) conditions . Additionally, derivatives containing oxadiazole and benzothiazole moieties were synthesized and their structures were elucidated by IR, 1HNMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of novel triazole derivatives, including those related to the specified compound, have demonstrated significant antimicrobial activities. For instance, studies have revealed that these compounds exhibit potent antibacterial and antifungal effects against a variety of pathogenic microorganisms, such as Candida species and pathogenic bacteria like Staphylococcus aureus and Escherichia coli. These findings suggest the potential utility of these derivatives in developing new antimicrobial agents (Altıntop et al., 2011; Baviskar et al., 2013).

Anticancer Properties

Research into the anticancer properties of related triazole and benzothiazole derivatives has shown promising results. Some derivatives have been found active against various cancer cell lines, including melanoma and breast cancer, highlighting the potential of these compounds in cancer therapy. The specific anticancer activity of these compounds against different cancer types underscores the importance of further investigation into their therapeutic applications (Ostapiuk et al., 2015).

Synthetic Chemistry Applications

The compound and its derivatives have served as key intermediates in the synthesis of various heterocyclic compounds. Their reactions with different nucleophiles have led to the formation of novel structures with potential biological activities. This versatility in synthetic applications demonstrates the compound's role in the development of new chemical entities for further pharmacological evaluation (Darweesh et al., 2016).

properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S4/c1-2-11-27-18(12-32-21-24-16-5-3-4-6-17(16)33-21)25-26-20(27)31-13-19(28)23-14-7-9-15(10-8-14)34(22,29)30/h2-10H,1,11-13H2,(H,23,28)(H2,22,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBXBOPSGPBCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.